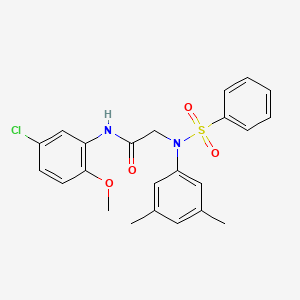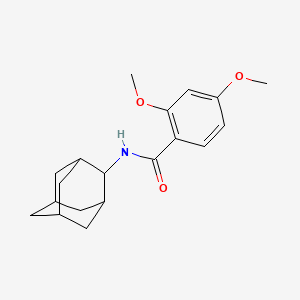![molecular formula C23H30N2O3S B3484124 N-[2-(1-azepanyl)-2-oxoethyl]-4-methyl-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B3484124.png)
N-[2-(1-azepanyl)-2-oxoethyl]-4-methyl-N-(4-methylbenzyl)benzenesulfonamide
Overview
Description
N-[2-(1-azepanyl)-2-oxoethyl]-4-methyl-N-(4-methylbenzyl)benzenesulfonamide, also known as AZB, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. AZB belongs to the class of sulfonamide compounds and exhibits various biochemical and physiological effects, making it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of N-[2-(1-azepanyl)-2-oxoethyl]-4-methyl-N-(4-methylbenzyl)benzenesulfonamide involves the inhibition of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes such as acid-base balance, respiration, and bone resorption. N-[2-(1-azepanyl)-2-oxoethyl]-4-methyl-N-(4-methylbenzyl)benzenesulfonamide has been found to selectively inhibit the activity of carbonic anhydrase IX, which is overexpressed in various types of cancer cells.
Biochemical and Physiological Effects:
N-[2-(1-azepanyl)-2-oxoethyl]-4-methyl-N-(4-methylbenzyl)benzenesulfonamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce tumor growth in animal models. N-[2-(1-azepanyl)-2-oxoethyl]-4-methyl-N-(4-methylbenzyl)benzenesulfonamide has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[2-(1-azepanyl)-2-oxoethyl]-4-methyl-N-(4-methylbenzyl)benzenesulfonamide is its selectivity towards carbonic anhydrase IX, which makes it a promising candidate for the development of targeted therapies for cancer. However, one of the limitations of N-[2-(1-azepanyl)-2-oxoethyl]-4-methyl-N-(4-methylbenzyl)benzenesulfonamide is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on N-[2-(1-azepanyl)-2-oxoethyl]-4-methyl-N-(4-methylbenzyl)benzenesulfonamide. One potential area of research is the development of novel drug delivery systems that can improve the solubility and bioavailability of N-[2-(1-azepanyl)-2-oxoethyl]-4-methyl-N-(4-methylbenzyl)benzenesulfonamide. Another area of research is the identification of new targets for N-[2-(1-azepanyl)-2-oxoethyl]-4-methyl-N-(4-methylbenzyl)benzenesulfonamide, which can expand its potential applications in medicine. Additionally, further studies are needed to investigate the safety and efficacy of N-[2-(1-azepanyl)-2-oxoethyl]-4-methyl-N-(4-methylbenzyl)benzenesulfonamide in clinical trials.
In conclusion, N-[2-(1-azepanyl)-2-oxoethyl]-4-methyl-N-(4-methylbenzyl)benzenesulfonamide is a promising compound that exhibits various biochemical and physiological effects and has potential as a therapeutic agent in various fields of medicine. Further research is needed to fully understand its mechanism of action and to develop novel drug delivery systems that can improve its solubility and bioavailability.
Scientific Research Applications
N-[2-(1-azepanyl)-2-oxoethyl]-4-methyl-N-(4-methylbenzyl)benzenesulfonamide has been extensively studied for its potential as a therapeutic agent in various fields of medicine. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties, making it a promising candidate for the development of drugs for the treatment of various diseases.
properties
IUPAC Name |
N-[2-(azepan-1-yl)-2-oxoethyl]-4-methyl-N-[(4-methylphenyl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3S/c1-19-7-11-21(12-8-19)17-25(18-23(26)24-15-5-3-4-6-16-24)29(27,28)22-13-9-20(2)10-14-22/h7-14H,3-6,15-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEFMYYJXOLPFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC(=O)N2CCCCCC2)S(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~2~-benzyl-N~1~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B3484046.png)
![N~2~-benzyl-N~1~-(3,4-dichlorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B3484057.png)
![N~1~-(2-chlorophenyl)-N~2~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B3484062.png)
![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide](/img/structure/B3484068.png)


![N-[4-(dimethylamino)-1-naphthyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B3484086.png)
![1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-3-(1-piperidinylcarbonothioyl)-1H-indole](/img/structure/B3484094.png)
![1-(3-fluorobenzyl)-3-[(4-methyl-1-piperidinyl)carbonothioyl]-1H-indole](/img/structure/B3484100.png)
![3-allyl-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3484106.png)
![3-allyl-5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B3484111.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3484132.png)
![N-(3,4-dichlorobenzyl)-4-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3484136.png)
